3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Chlorination: The chlorination step can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Oxolane Ring: This involves the reaction of an appropriate diol with an ethoxy group under acidic conditions to form the oxolane ring.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s benzothiophene core makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The benzothiophene core can interact with aromatic residues in proteins, while the chloro and fluoro substituents can form hydrogen bonds or van der Waals interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(3S,4R)-4-methoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide
- 3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-chloro-1-benzothiophene-2-carboxamide
- 3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-thiophene-2-carboxamide
Uniqueness
The unique combination of the chloro, fluoro, and ethoxy substituents in 3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide provides distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-chloro-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-2-21-10-7-20-6-9(10)18-15(19)14-13(16)12-8(17)4-3-5-11(12)22-14/h3-5,9-10H,2,6-7H2,1H3,(H,18,19)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJKMXXHOVRBV-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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